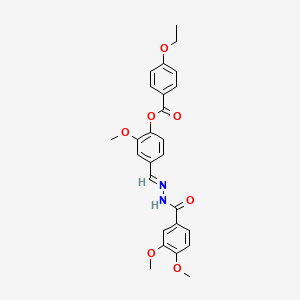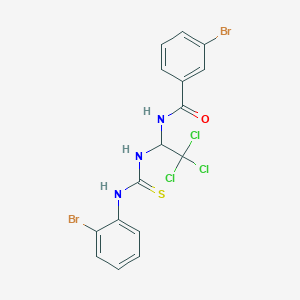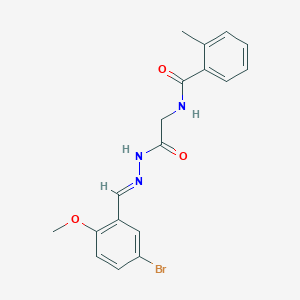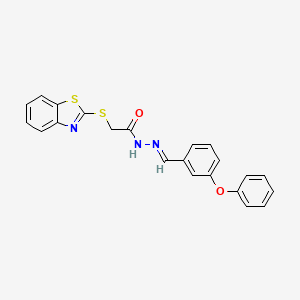![molecular formula C25H22ClN3O3S B12028776 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone CAS No. 618880-61-8](/img/structure/B12028776.png)
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-etoxifenil)etanona es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Los triazoles son conocidos por sus diversas actividades biológicas y son ampliamente utilizados en la química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-etoxifenil)etanona generalmente involucra múltiples pasos. Un método común comienza con la preparación del anillo de triazol a través de una reacción de ciclización que involucra hidracina y aldehídos o cetonas apropiados. Los pasos subsiguientes involucran la introducción de los grupos clorofenil, metoxifenil y etoxifenil a través de varias reacciones de sustitución. El paso final generalmente involucra la formación de la porción de etanona a través de una reacción de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al grupo carbonilo, lo que resulta en la formación de varios derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Reactivos como halógenos, agentes nitrantes y agentes sulfonantes se pueden usar en condiciones apropiadas.
Principales Productos
Los principales productos de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en varias reacciones orgánicas.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y antifúngico debido a su porción de triazol.
Medicina: Se está investigando por su posible uso en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-etoxifenil)etanona involucra su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a enzimas o receptores, inhibiendo su actividad. El compuesto también puede interferir con los procesos celulares al generar especies reactivas de oxígeno (ROS) o al interrumpir la integridad de la membrana. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metoxifenil)etanona
- 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-metilfenil)etanona
- 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-fenil)etanona
Singularidad
La singularidad de 2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-(4-etoxifenil)etanona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo etoxifenil, en particular, puede mejorar su solubilidad y biodisponibilidad en comparación con compuestos similares.
Propiedades
Número CAS |
618880-61-8 |
|---|---|
Fórmula molecular |
C25H22ClN3O3S |
Peso molecular |
480.0 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C25H22ClN3O3S/c1-3-32-22-14-4-17(5-15-22)23(30)16-33-25-28-27-24(18-6-12-21(31-2)13-7-18)29(25)20-10-8-19(26)9-11-20/h4-15H,3,16H2,1-2H3 |
Clave InChI |
JLIFXXPTUDRPDK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methoxyethyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028707.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028711.png)
![3-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028719.png)



![4-bromo-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide](/img/structure/B12028744.png)


![4-[(E)-(2-(4-Bromophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate](/img/structure/B12028777.png)
![(3Z)-5-bromo-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12028782.png)
